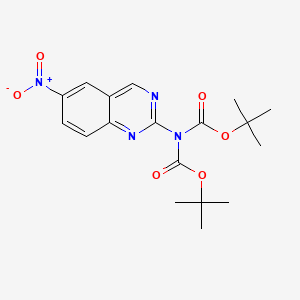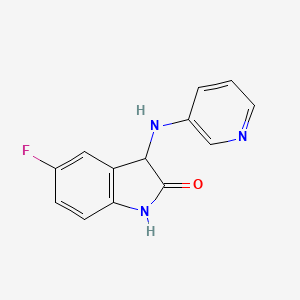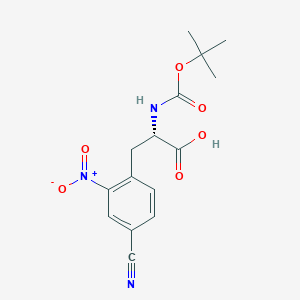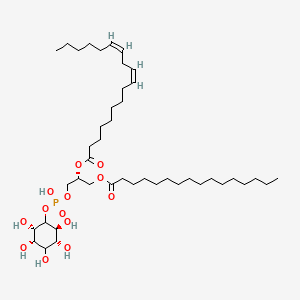
myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is a complex phospholipid derivative. This compound is part of the inositol phospholipids family, which play crucial roles in cellular signaling and membrane structure. It is characterized by its unique structure, which includes a myo-inositol backbone, esterified with fatty acids and a phosphate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) typically involves multiple steps:
Esterification: Myo-inositol is esterified with fatty acids such as hexadecanoic acid and octadecadienoic acid.
Phosphorylation: The esterified inositol is then phosphorylated using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fatty acid chains.
Substitution: Substitution reactions can occur at the phosphate group or the fatty acid chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated fatty acid esters.
科学的研究の応用
Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) has diverse applications in scientific research:
Chemistry: Used as a model compound to study phospholipid behavior and interactions.
Biology: Plays a role in cellular signaling pathways, particularly in phosphoinositide signaling.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and neurological diseases.
Industry: Utilized in the formulation of specialized lipid-based products and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its involvement in cellular signaling pathways. It interacts with specific molecular targets, such as phosphoinositide-dependent kinases, and modulates various cellular processes. The phosphate group and fatty acid chains play crucial roles in its binding and activity.
類似化合物との比較
Similar Compounds
Phosphatidylinositol: Another inositol phospholipid with similar signaling functions.
Phosphatidylserine: Shares structural similarities but has different functional roles in the cell membrane.
Phosphatidylcholine: A major component of cell membranes with distinct biochemical properties.
Uniqueness
Myo-Inositol, 1-((2R)-3-((1-oxohexadecyl)oxy)-2-(((9Z,12Z)-1-oxo-9,12-octadecadienyl)oxy)propyl hydrogen phosphate) is unique due to its specific fatty acid composition and the presence of a phosphate group, which confer distinct biochemical properties and functional roles in cellular processes.
特性
CAS番号 |
88542-99-8 |
|---|---|
分子式 |
C43H79O13P |
分子量 |
835.1 g/mol |
IUPAC名 |
[(2R)-1-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C43H79O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52)/b13-11-,18-17-/t35-,38?,39-,40+,41+,42+,43?/m1/s1 |
InChIキー |
BSNJSZUDOMPYIR-DETGRMDESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


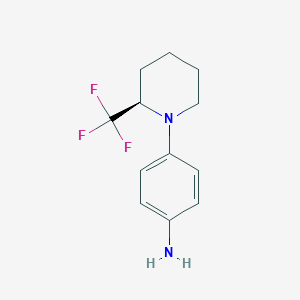
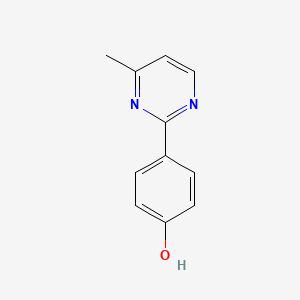
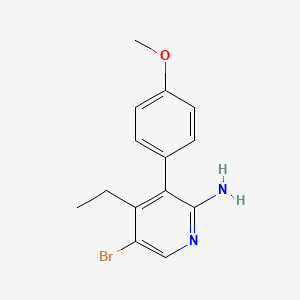
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
![[(2R,3R,4R,5R)-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13103809.png)



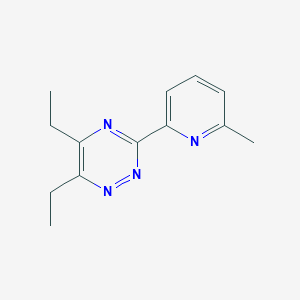
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)
